![molecular formula C12H19ClN2O3S B13423935 Methyl 3-[[(2RS)-2-(Ethylamino)propanoyl]amino]-4-methylthiophene-2-carboxylate Hydrochloride (Ethylarticaine Hydrochloride)](/img/structure/B13423935.png)
Methyl 3-[[(2RS)-2-(Ethylamino)propanoyl]amino]-4-methylthiophene-2-carboxylate Hydrochloride (Ethylarticaine Hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[[(2RS)-2-(Ethylamino)propanoyl]amino]-4-methylthiophene-2-carboxylate Hydrochloride, also known as Ethylarticaine Hydrochloride, is a compound primarily used in the field of local anesthesia. It is a derivative of thiophene and is known for its rapid onset and intermediate duration of action. This compound is particularly valued in dental procedures due to its efficacy and safety profile.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[[(2RS)-2-(Ethylamino)propanoyl]amino]-4-methylthiophene-2-carboxylate Hydrochloride involves several steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions starting from simple precursors like butane-2,3-dione and thiourea.
Introduction of the Carboxylate Group: The carboxylate group is introduced via esterification reactions.
Amidation: The ethylamino group is introduced through an amidation reaction, where the carboxylate group reacts with ethylamine under controlled conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are carefully controlled to optimize yield and minimize impurities. The final product is subjected to rigorous quality control measures, including chromatography and spectroscopy, to ensure its suitability for medical use.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-[[(2RS)-2-(Ethylamino)propanoyl]amino]-4-methylthiophene-2-carboxylate Hydrochloride undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethylamino group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-[[(2RS)-2-(Ethylamino)propanoyl]amino]-4-methylthiophene-2-carboxylate Hydrochloride has diverse applications in scientific research:
Chemistry: Used as a model compound in studying thiophene chemistry and reaction mechanisms.
Biology: Investigated for its effects on nerve cells and potential neuroprotective properties.
Medicine: Widely used as a local anesthetic in dental and minor surgical procedures.
Industry: Employed in the formulation of anesthetic products and in the study of drug delivery systems.
Mecanismo De Acción
The mechanism of action of Methyl 3-[[(2RS)-2-(Ethylamino)propanoyl]amino]-4-methylthiophene-2-carboxylate Hydrochloride involves the inhibition of sodium ion channels in nerve cells. By blocking these channels, the compound prevents the initiation and propagation of nerve impulses, leading to a loss of sensation in the targeted area. This action is reversible, and normal nerve function returns once the compound is metabolized and eliminated from the body.
Comparación Con Compuestos Similares
Similar Compounds
Lidocaine: Another widely used local anesthetic with a similar mechanism of action but different chemical structure.
Bupivacaine: Known for its longer duration of action compared to Methyl 3-[[(2RS)-2-(Ethylamino)propanoyl]amino]-4-methylthiophene-2-carboxylate Hydrochloride.
Prilocaine: Similar in structure but with a different pharmacokinetic profile.
Uniqueness
Methyl 3-[[(2RS)-2-(Ethylamino)propanoyl]amino]-4-methylthiophene-2-carboxylate Hydrochloride is unique due to its rapid onset and intermediate duration of action, making it particularly suitable for dental procedures. Its thiophene ring structure also distinguishes it from other local anesthetics, potentially contributing to its unique pharmacological properties.
Propiedades
Fórmula molecular |
C12H19ClN2O3S |
|---|---|
Peso molecular |
306.81 g/mol |
Nombre IUPAC |
methyl 3-[2-(ethylamino)propanoylamino]-4-methylthiophene-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H18N2O3S.ClH/c1-5-13-8(3)11(15)14-9-7(2)6-18-10(9)12(16)17-4;/h6,8,13H,5H2,1-4H3,(H,14,15);1H |
Clave InChI |
DMBWEOCBFCYSIW-UHFFFAOYSA-N |
SMILES canónico |
CCNC(C)C(=O)NC1=C(SC=C1C)C(=O)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


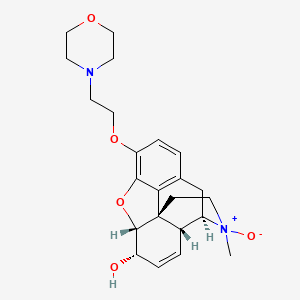
![1,2,3,4-Tetrakis(trifluoromethyl)-5-thiabicyclo[2.1.0]pent-2-ene](/img/structure/B13423858.png)
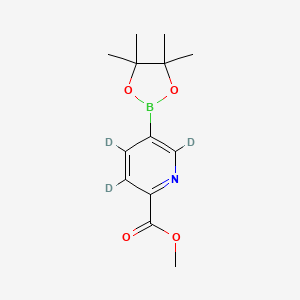
![3-(3-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanamido)-3-methylbutanoic acid](/img/structure/B13423868.png)
![17a-Methyl-5ss-estrane-3a,17ss-diol; (3R,5R,8R,9R,10S,13S,14S,17S)-13,17-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol; 17ALPHA-METHYL-5BETA-ESTRANE-3ALPHA,17BETA-DIOL](/img/structure/B13423871.png)
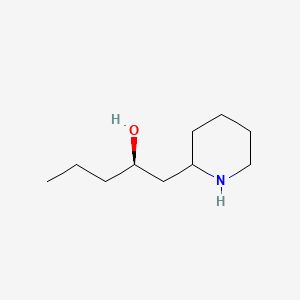
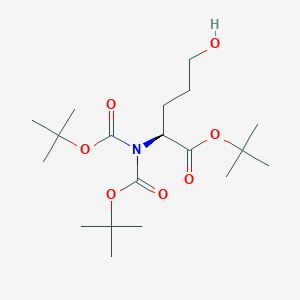
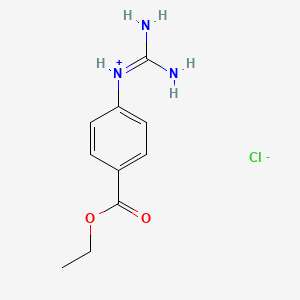
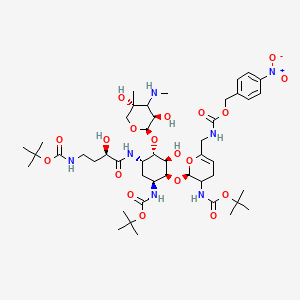
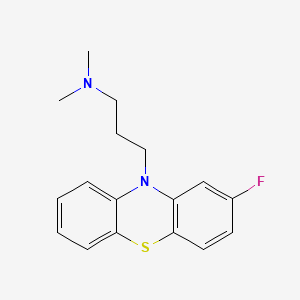

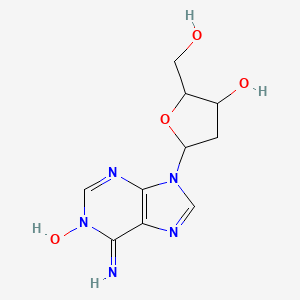
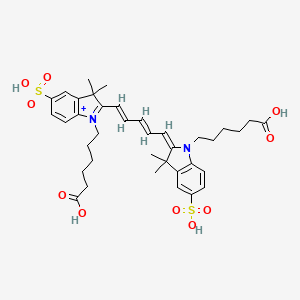
![2,4-difluoro-N-[2-methoxy-5-[5-(6-methyl-7-oxo-5H-pyrrolo[3,4-b]pyridin-3-yl)thiophen-2-yl]pyridin-3-yl]benzenesulfonamide](/img/structure/B13423938.png)
